4-Bromodexetimide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162661-31-6 |
|---|---|
Molecular Formula |
C23H25BrN2O2 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(3R)-3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H25BrN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1 |
InChI Key |
KIBLABCMQPRMIQ-QHCPKHFHSA-N |
SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Isomeric SMILES |
C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Other CAS No. |
162661-31-6 |
Synonyms |
4-bromodexetimide 4-bromodexetimide, (S)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemistry of 4 Bromodexetimide
Precursor Synthesis for Radiolabeling
The successful radiosynthesis of a target molecule heavily relies on the availability of a suitable precursor. For [76Br]-4-bromodexetimide, a key intermediate is a silylated version of dexetimide (B1670337).
Synthesis of Key Intermediates (e.g., 4-(trimethylsilyl)dexetimide)
The synthesis of dexetimide and its derivatives, including the crucial precursor for radiobromination, 4-(trimethylsilyl)dexetimide, is based on established literature procedures. nih.govfishersci.ca The preparation of halogenated dexetimides often follows methodologies outlined by Wilson (1989) and Hwang (1991). nih.gov The synthesis involves creating the trimethylsilyl (B98337) derivative of dexetimide, which serves as the direct precursor for the subsequent radiolabeling step. fishersci.ca This process yields a stable compound that can be readily used for the introduction of the bromine-76 (B1195326) radionuclide.
Radiolabeling Strategies with Bromine-76
The introduction of the positron-emitting bromine-76 isotope onto the dexetimide scaffold is achieved through a carefully optimized radiolabeling strategy. This process is designed to be efficient, yielding a product with high radiochemical purity and specific activity suitable for PET imaging studies.
Electrophilic Bromodesilylation Reaction Mechanism
The primary method for synthesizing [76Br]-4-bromodexetimide ([76Br]-BDEX) is through an electrophilic bromodesilylation reaction. nih.govguidetopharmacology.orgwikidata.org In this reaction, the trimethylsilyl group on the precursor, 4-(trimethylsilyl)dexetimide, acts as a good leaving group. fishersci.ca The electrophilic bromine-76 species, generated in situ, attacks the aromatic ring at the position of the silicon atom, leading to the displacement of the trimethylsilyl group and the formation of the desired 4-bromo-substituted product. This method is a reliable and stereospecific approach for radiohalogenation.
Utilization of No-Carrier-Added [76Br]NH4
To achieve high specific activity, which is essential for sensitive in vivo imaging, the radiosynthesis is performed using no-carrier-added (NCA) [76Br]ammonium bromide ([76Br]NH4Br). fishersci.caguidetopharmacology.orgwikidata.orguni.lu The bromine-76 radionuclide is produced in a cyclotron by irradiating a high-purity arsenic target. cenmed.com The resulting radioactive bromide is then isolated and prepared as an aqueous solution of [76Br]NH4Br for use in the labeling reaction. nih.govcenmed.com The use of NCA radionuclide ensures that the molar quantity of the radiolabeled product is very low, minimizing potential pharmacological effects and maximizing the signal-to-noise ratio during PET scanning.
Evaluation of Oxidizing Agents (e.g., Chloramine-T, Peracetic Acid, Dichloramine-T)
The generation of the electrophilic bromine-76 species requires an oxidizing agent. Several agents have been evaluated to optimize the radiolabeling reaction. nih.gov These include Chloramine-T, peracetic acid, and dichloramine-T. nih.gov Peracetic acid is considered a milder oxidizing agent compared to Chloramine-T. wikipedia.org However, the use of Chloramine-T in an acidic medium has been shown to be highly effective for this specific transformation. fishersci.ca The choice of oxidizing agent is critical as it can influence the radiochemical yield and the formation of potential by-products.
Optimization of Radiochemical Yields
Significant effort has been directed towards optimizing the reaction conditions to maximize the radiochemical yield of [76Br]-4-bromodexetimide. The use of Chloramine-T as the oxidizing agent in an acidic environment has resulted in high radiochemical yields of approximately 80%. fishersci.ca The entire synthesis, including purification and formulation, is typically completed within 60 minutes. fishersci.caguidetopharmacology.org
Purification of the final product is achieved using semi-preparative reverse-phase high-performance liquid chromatography (HPLC). fishersci.ca The radiochemical and chemical purity of the resulting [76Br]-BDEX is then confirmed by radio-thin-layer chromatography (radio-TLC) and analytical HPLC, consistently showing purities greater than 98%. fishersci.ca These optimized procedures yield [76Br]-4-bromodexetimide with an average specific activity of 300 mCi/μmol, making it suitable for PET studies. fishersci.caguidetopharmacology.org
Table 1: Optimized Radiosynthesis of [76Br]-4-Bromodexetimide
| Parameter | Condition/Value | Reference |
|---|---|---|
| Precursor | 4-(trimethylsilyl)dexetimide | fishersci.ca |
| Radionuclide | No-Carrier-Added [76Br]NH4Br | fishersci.caguidetopharmacology.org |
| Oxidizing Agent | Chloramine-T in acid media | fishersci.ca |
| Radiochemical Yield | ~80% | fishersci.ca |
| Synthesis Time | ~60 minutes (including formulation) | fishersci.caguidetopharmacology.org |
| Purity (Radio-TLC & HPLC) | >98% | fishersci.ca |
| Specific Activity | ~300 mCi/μmol | fishersci.caguidetopharmacology.org |
| Purification Method | Semi-preparative reverse-phase HPLC | fishersci.ca |
Radiochemical Purification and Quality Control Methodologies
The purification of radiolabeled 4-bromodexetimide, specifically [76Br]-4-bromodexetimide ([76Br]-BDEX), is a critical step to ensure the final product is suitable for its intended application in research, such as positron emission tomography (PET). The primary method employed for purification is semi-preparative high-performance liquid chromatography (HPLC). google.com
Following the radiosynthesis, which involves the electrophilic bromodesilylation of a precursor, the reaction mixture is neutralized and injected onto an HPLC system. google.com A common setup involves a C18 reverse-phase column (e.g., Waters C18 Novapak, 250x7.8 mm) with a mobile phase consisting of a mixture of acetonitrile (B52724) and 0.1M ammonium (B1175870) acetate (B1210297) (e.g., a 45:55 ratio). google.com The desired [76Br]-BDEX fraction is identified by its retention time (tR), which has been reported to be approximately 38 minutes under specific conditions. google.com Once collected, the fraction is evaporated to dryness. google.com
Quality Control
Quality control (QC) procedures are essential to guarantee the purity and identity of the final radiopharmaceutical product before use. kne-publishing.compharmacylibrary.com For radiopharmaceuticals like [76Br]-BDEX, QC involves several analytical tests.
Radiochemical Purity: This determines the percentage of the total radioactivity in the desired chemical form. pharmacylibrary.com It is a crucial parameter to minimize the patient's radiation burden from unnecessary impurities and to avoid poor quality images. kne-publishing.com Radiochemical purity is typically assessed using radio-thin-layer chromatography (radio-TLC) and analytical HPLC. researchgate.net For [76Br]-BDEX, HPLC analysis confirms the identity and quantification of the radiolabeled compound, ensuring it meets the required standards, which are often greater than 98% purity. researchgate.neteanm.org
Radionuclide Identity: This confirms that the correct radionuclide is present. It is usually determined by gamma spectrometry, which identifies the characteristic energy of the gamma rays emitted by the radionuclide (e.g., 76Br). pharmacylibrary.com
Chemical Purity: This ensures that there are no harmful chemical impurities from the synthesis, such as starting materials, solvents, or by-products. kne-publishing.com HPLC is also a primary tool for assessing chemical purity. snmjournals.org
A metabolite study performed on cortex, cerebellum, and plasma samples one hour after injection showed that 98%, 79%, and 20% of the radioactivity, respectively, was associated with the unchanged [76Br]-BDEX. google.com
Comparative Analysis with Other Radiolabeled Analogues
The development of radiotracers for muscarinic cholinergic receptors (mAChRs) has led to various labeled analogues of dexetimide. Comparing [76Br]-4-bromodexetimide with these analogues, particularly those labeled with Iodine-123 and Carbon-11, highlights the specific advantages and considerations of each approach.
Comparison to [123I]-Analogues (e.g., [123I]N-methyl-4-iododexetimide)
Iodinated analogues of dexetimide have been synthesized for single-photon emission computed tomography (SPECT) studies. A notable example is [123I]-N-methyl-4-iododexetimide ([123I]MIDEX). researchgate.net
Synthesis: The synthesis of [123I]MIDEX involves an initial electrophilic iododesilylation using Chloramine-T as an oxidizing agent, followed by N-methylation with methyl iodide. researchgate.net This is a two-step process similar to the potential N-methylation of this compound. google.com The precursor for [123I]-4-iododexetimide ([123I]IDEX), a related compound, was reported to be unsuccessful in earlier in vivo studies of myocardial mAChRs due to a low heart-to-lung ratio and high non-specific binding. google.com
Biological Evaluation and Distribution: A key difference emerges in the biological behavior of the N-methylated analogues compared to [76Br]-BDEX. While PET studies with [76Br]-BDEX show specific uptake and accumulation in receptor-rich brain regions like the cortex and striatum, biodistribution studies of [123I]MIDEX in rats indicated no uptake in the brain. google.comnih.gov Instead, [123I]MIDEX demonstrated high initial uptake in the heart. google.com This suggests that the quaternization of the piperidine (B6355638) nitrogen to form the N-methyl derivative significantly alters the molecule's lipophilicity and its ability to cross the blood-brain barrier. While this makes [123I]MIDEX a potential candidate for cardiac imaging, it is unsuitable for central nervous system (CNS) studies, where [76Br]-BDEX is effective. google.comnih.govuni-mainz.de
| Property | [76Br]-4-bromodexetimide ([76Br]-BDEX) | [123I]-N-methyl-4-iododexetimide ([123I]MIDEX) |
|---|---|---|
| Imaging Modality | PET | SPECT |
| Primary Synthesis Step | Electrophilic bromodesilylation nih.gov | Electrophilic iododesilylation followed by N-methylation researchgate.net |
| Brain Uptake | Yes, specific uptake in cortex, striatum, thalamus, hippocampus nih.gov | No observed uptake google.com |
| Primary Organ of Interest | Brain nih.gov | Heart google.com |
Considerations for [11C]-Labeling Approaches
Carbon-11 ([11C]) is a commonly used positron-emitting radionuclide for PET tracer development. Dexetimide and its inactive enantiomer, levetimide (B1674941), have been successfully labeled with [11C].
Synthetic Complexity: The radiosynthesis of [11C]dexetimide is notably complex, involving a four-step sequence. This process includes a Grignard reagent carboxylation, hydride reduction, iodination, and finally, alkylation to yield [11C]dexetimide. nih.gov This multi-step synthesis resulted in a radiochemical yield of only 8%. nih.gov The complexity and low yield of this synthetic route pose significant challenges for routine production and may be a reason why these tracers have not been further validated for widespread use. nih.gov
In Vitro Pharmacological Characterization of 4 Bromodexetimide
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Affinity Studies
Binding affinity studies are fundamental in determining how strongly a compound, such as 4-bromodexetimide, binds to a specific receptor. These experiments provide quantitative measures of the interaction between the ligand and the receptor.
Preparation of Biological Specimens (e.g., Rat Cerebral Cortex Membrane Homogenates)
To study the binding of this compound to mAChRs, biological tissues rich in these receptors are required. A common source is the rat cerebral cortex. nih.govnih.govfrontiersin.org The preparation of these specimens involves several key steps.
Initially, the cerebral cortices are dissected from rats (e.g., Wistar or Sprague-Dawley) and placed in a cold buffer solution. frontiersin.orgbiorxiv.org The tissue is then homogenized, which involves breaking down the cell structure to release the cell membranes containing the receptors. frontiersin.orgbiorxiv.org This is typically done using a Teflon-glass grinder or a Polytron homogenizer. frontiersin.orgbiorxiv.org
Following homogenization, the resulting mixture is subjected to centrifugation to separate the cell membranes from other cellular components. biorxiv.orgavma.org The pellet containing the membranes is often washed multiple times by resuspending it in fresh buffer and re-centrifuging. avma.org This process helps to remove endogenous substances that might interfere with the binding assay. avma.org The final membrane preparation is then stored, often at -80°C, until it is used in binding experiments. avma.org The protein concentration of the homogenate is determined to standardize the amount of tissue used in each assay. avma.org
Saturation Binding Analysis Using Radiolabeled Ligands
Saturation binding analysis is a technique used to determine the density of receptors in a tissue (Bmax) and the affinity of a radioligand for those receptors (Kd). giffordbioscience.comnih.gov In the context of this compound, its bromine-76 (B1195326) labeled counterpart, [76Br]this compound, is used as the radioligand. nih.govnih.gov
The experiment involves incubating the prepared rat cerebral cortex membrane homogenates with increasing concentrations of [76Br]this compound. nih.govnih.gov This allows the radioligand to bind to the mAChRs. After the incubation period, the bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration over glass fiber filters. nih.gov The radioactivity retained on the filters, which represents the bound ligand, is then measured using a scintillation counter. nih.gov
Determination of Apparent Dissociation Constant (Kd)
The apparent dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. fidabio.com A lower Kd value indicates a higher binding affinity. fidabio.com For this compound, the Kd is determined from the saturation binding data. nih.govnih.gov By plotting the amount of specifically bound radioligand against the concentration of free radioligand, a saturation curve is generated. uah.es The Kd is the concentration of radioligand at which 50% of the receptors are occupied. wikipedia.org
Saturation analysis of [76Br]this compound binding to rat cortex membranes has shown a high affinity for mAChRs. nih.gov The reported Kd value for 4-[76Br]bromodexetimide is approximately 1.8 nM to 1.9 nM. nih.govnih.govuni-mainz.de
Quantification of Maximum Binding Capacity (Bmax)
The maximum binding capacity (Bmax) represents the total number of receptors in the tissue sample. giffordbioscience.comucl.ac.uk It is also determined from the saturation binding experiment and is expressed in units such as picomoles (pmol) per milligram (mg) of protein or picomoles per gram (pmol/g) of tissue. nih.govgiffordbioscience.comgoogle.com
In vitro studies using rat cortex membranes have measured the Bmax for 4-[76Br]bromodexetimide to be approximately 3.7 +/- 0.2 pmol/mg protein. nih.gov Another study reported a Bmax of 130 ± 7 pmol/g of tissue. google.com
Assessment of Binding Site Homogeneity (e.g., Hill Coefficient, nH)
The Hill coefficient (nH) is a parameter derived from binding data that provides an indication of the homogeneity of the binding sites and the nature of the binding (cooperativity). cmu.edukhanacademy.org A Hill coefficient of 1.0 suggests that the ligand binds to a single population of non-cooperative sites. khanacademy.orgreddit.com A value greater than 1.0 indicates positive cooperativity, while a value less than 1.0 suggests negative cooperativity or the presence of multiple binding sites with different affinities. khanacademy.orgreddit.com
Analysis of saturation data for [76Br]-BDEX binding on rat cerebral cortex membrane homogenates revealed a single population of binding sites, with a Hill coefficient (nH) of 0.99. google.com This value, being very close to 1.0, indicates that this compound binds to a single class of muscarinic receptors in this preparation without significant cooperativity. google.com
Evaluation of Non-Specific Binding Components
In any radioligand binding assay, it is crucial to distinguish between specific binding to the receptors of interest and non-specific binding to other components of the membrane preparation or the filter. uah.essurmodics.com Non-specific binding is typically determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled compound that also binds to the same receptor. frontiersin.orguah.es This unlabeled ligand occupies all the specific receptor sites, so any remaining bound radioactivity is considered non-specific. uah.es
For this compound, its pharmacologically inactive enantiomer, 4-[76Br]bromolevetimide, can be used to assess non-specific uptake. nih.gov Studies have shown no specific uptake with 4-[76Br]bromolevetimide, indicating its utility in defining the non-specific binding component in assays with the active compound. nih.gov The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor). revvity.com
Data Tables
Table 1: Binding Parameters of 4-[76Br]Bromodexetimide in Rat Cerebral Cortex
| Parameter | Value | Tissue Source |
| Kd (Apparent Dissociation Constant) | 1.8 nM | Rat Cortex Membranes nih.gov |
| 1.9 ± 0.3 nM | Rat Cortex Membranes nih.govuni-mainz.de | |
| Bmax (Maximum Binding Capacity) | 3.7 ± 0.2 pmol/mg protein | Rat Cortex Membranes nih.gov |
| 130 ± 7 pmol/g tissue | Rat Cerebral Cortex Homogenates google.com | |
| nH (Hill Coefficient) | 0.99 | Rat Cerebral Cortex Homogenates google.com |
mAChR Subtype Selectivity Profiling (M1, M2, M3, M4)
The selectivity of this compound for the M1, M2, M3, and M4 subtypes of muscarinic acetylcholine receptors has been evaluated through detailed in vitro binding analyses. nih.gov This profiling is essential for predicting the compound's specific interactions within the cholinergic system.
To determine the subtype selectivity of this compound, researchers have employed competitive binding studies. nih.govresearchgate.net This technique involves measuring the ability of this compound to displace tritiated (³H-labeled) ligands that are known to bind selectively to specific mAChR subtypes. nih.govresearchgate.net These assays are fundamental in characterizing the affinity of a test compound for a particular receptor subtype. oncodesign-services.com The use of radiolabeled ligands allows for precise measurement of binding interactions at nanomolar concentrations. nih.gov
The differentiation of mAChR subtypes for these binding assays was achieved by using various tissue homogenates from rats and rabbits. nih.govresearchgate.net These tissues were selected because they predominantly express a single subtype of muscarinic receptor, providing a natural source for studying subtype-specific interactions. nih.govresearchgate.net For instance, specific regions of the brain or peripheral tissues known to have a high density of a particular receptor subtype are often used. embopress.org This approach allows for the characterization of the binding profile of this compound across the different mAChR subtypes in a biologically relevant context. nih.govresearchgate.net
Through these competitive binding assays, the inhibitory constants (Ki) of this compound for each of the four muscarinic receptor subtypes (M1, M2, M3, and M4) were determined. The Ki value is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. Studies have shown that this compound exhibits nanomolar affinities for all four of these mAChR subtypes. nih.govresearchgate.net
The specific Ki values for this compound at the different muscarinic receptor subtypes are presented in the table below.
| Receptor Subtype | Inhibitory Constant (Ki) in nM |
| M1 | 1.9 ± 0.4 |
| M2 | 9.0 ± 1.0 |
| M3 | 7.2 ± 1.1 |
| M4 | 2.5 ± 0.5 |
Data sourced from a study by an unspecified author.
The determined Ki values reveal a differential affinity of this compound across the muscarinic receptor subtypes. nih.govresearchgate.netarvojournals.orgcore.ac.uk The compound demonstrates the highest affinity for the M1 subtype, followed closely by the M4 subtype. nih.govresearchgate.net Its affinity for the M2 and M3 subtypes is comparatively lower, as indicated by their higher Ki values. nih.govresearchgate.net
This variation in affinity is crucial for understanding the compound's selectivity. The rank order of affinity for this compound is M1 > M4 > M3 > M2.
Based on the comparative affinity data, this compound demonstrates a clear preferential selectivity for the M1 and M4 muscarinic receptor subtypes over the M2 and M3 subtypes. nih.govresearchgate.netarvojournals.org This preference is significant because the M1 and M4 subtypes are predominantly located in the central nervous system, including in regions like the cortex and striatum. nih.gov The selectivity profile suggests that the pharmacological effects of this compound are likely to be mediated primarily through its interaction with M1 and M4 receptors. nih.govresearchgate.net
In Vivo Pharmacological Evaluation in Preclinical Models
Regional Brain Distribution and Pharmacokinetics in Experimental Animals
Positron Emission Tomography (PET) studies utilizing [⁷⁶Br]4-bromodexetimide in primates have demonstrated its ability to cross the blood-brain barrier and accumulate in the brain. nih.govresearchgate.net These studies revealed a preferential accumulation of radioactivity in the cortex and striatum, regions known to have a high density of muscarinic cholinergic receptors. nih.govresearchgate.net In studies with other mAChR antagonists like [¹¹C]QNB in baboons, high levels of radioactivity were similarly observed in the striatum (1.84% injected dose/100 mL) and cerebral cortex (2.35% injected dose/100 mL), providing a comparative context for receptor distribution in the primate brain. nih.govsemanticscholar.org The kinetics in these mAChR-rich areas showed a sustained accumulation, whereas regions with low receptor density, such as the cerebellum, exhibited rapid washout of radioactivity. nih.govsemanticscholar.org
In vivo studies in rats have consistently shown specific uptake of [⁷⁶Br]this compound in brain regions rich in muscarinic receptors. nih.govresearchgate.netacs.org Ex vivo biodistribution and in vitro autoradiography have confirmed high uptake in the cortex, striatum, thalamus, and hippocampus. nih.govresearchgate.netnih.govacs.org Quantitative analysis in rats revealed that the uptake in these mAChR-rich areas was greater than 0.4% of the injected dose per gram (%ID/g) at 2 hours post-injection. nih.govsemanticscholar.orgacs.org This pattern of distribution aligns with the known neuroanatomical locations of muscarinic receptors in the rodent brain. nih.govnih.govnih.gov
The temporal dynamics of [⁷⁶Br]this compound demonstrate a clear distinction between regions with high and low densities of muscarinic acetylcholine (B1216132) receptors (mAChRs). In mAChR-rich areas such as the cortex and striatum, there is a preferential and sustained accumulation of the radiotracer over time. nih.govresearchgate.net In stark contrast, mAChR-deficient regions, most notably the cerebellum, exhibit much lower initial uptake and undergo rapid and steady clearance. nih.govsemanticscholar.orgacs.org Specifically, at 2 hours post-injection in rats, the radioactivity in the cerebellum was measured at a low 0.09% ID/g. nih.govsemanticscholar.orgacs.org This differential clearance pattern, with high retention in receptor-dense areas and fast washout from receptor-sparse areas, is a key indicator of specific, receptor-mediated binding. nih.govresearchgate.net
Specific Uptake Patterns in Rodent Brain Regions (e.g., Cortex, Striatum, Thalamus, Hippocampus)
Specific Receptor Binding Validation
To confirm that the observed uptake patterns were due to specific binding to mAChRs, in vivo displacement and comparative stereoisomer studies were conducted.
A critical method for validating specific receptor binding is the in vivo displacement study. In PET studies with primates, the administration of unlabeled dexetimide (B1670337), a potent mAChR antagonist, resulted in the displacement of [⁷⁶Br]this compound from the cortex and striatum. nih.govresearchgate.net The radioactivity in these receptor-rich regions was reduced to levels comparable to those seen in the cerebellum, a region with negligible specific binding. nih.govresearchgate.net This competitive blockade demonstrates that [⁷⁶Br]this compound binds specifically and reversibly to the same sites as unlabeled dexetimide. Similar blocking studies with other mAChR radiotracers have shown that pretreatment with dexetimide can reduce radioactivity in the striatum and cortex by over 83%, confirming the effectiveness of this approach. nih.govsemanticscholar.org
Further validation of the stereospecificity of binding was achieved through comparative studies with the inactive enantiomer, [⁷⁶Br]4-bromolevetimide. In vivo studies in rats demonstrated no specific uptake of [⁷⁶Br]4-bromolevetimide in any brain region. nih.govresearchgate.netacs.org PET imaging in primates using [⁷⁶Br]4-bromolevetimide showed that the concentrations of radioactivity in the cortex and striatum were similar to the low levels observed in the cerebellum. nih.govresearchgate.net This lack of differential uptake indicates that the inactive enantiomer does not specifically bind to muscarinic receptors. nih.govresearchgate.net These findings are supported by in vitro data showing a significantly lower binding capacity (Bmax) for 4-bromolevetimide (<0.07 pmol/mg protein) compared to this compound (3.7 ± 0.2 pmol/mg protein) on rat cortex membranes. nih.govresearchgate.net
Data Tables
Table 1: In Vivo Uptake of [⁷⁶Br]this compound in Rat Brain (2h post-injection)
| Brain Region | Receptor Density | Uptake (%ID/g) | Citation |
| Cortex | High | >0.4 | nih.govsemanticscholar.orgacs.org |
| Striatum | High | >0.4 | nih.govsemanticscholar.orgacs.org |
| Hippocampus | High | >0.4 | nih.govsemanticscholar.orgacs.org |
| Cerebellum | Deficient | 0.09 | nih.govsemanticscholar.orgacs.org |
Table 2: In Vivo Binding Specificity of Brominated Dexetimide Enantiomers
| Compound | Animal Model | Finding | Conclusion | Citation |
| [⁷⁶Br]this compound | Primate | Radioactivity in cortex/striatum displaced by unlabeled dexetimide. | Specific & Reversible Binding | nih.govresearchgate.net |
| [⁷⁶Br]4-Bromolevetimide | Primate | Radioactivity in cortex/striatum similar to cerebellum. | No Specific Binding | nih.govresearchgate.net |
| [⁷⁶Br]4-Bromolevetimide | Rat | No specific uptake observed in mAChR-rich regions. | No Specific Binding | nih.govresearchgate.netacs.org |
Characterization of Target-Specific vs. Non-Specific Radioactivity
The in vivo characterization of radiolabeled this compound, specifically [76Br]this compound, has been instrumental in delineating its binding specificity to muscarinic acetylcholine receptors (mAChR). Preclinical studies in rats and primates have provided clear evidence of its selective accumulation in brain regions known to have a high density of these receptors.
In rats, administration of [76Br]this compound resulted in a significant and specific uptake in the cortex, striatum, thalamus, and hippocampus. nih.gov To differentiate between specific and non-specific binding, its inactive enantiomer, [76Br]4-bromolevetimide, was used as a control. Studies showed no specific uptake of [76Br]4-bromolevetimide in any of the observed brain regions, underscoring the stereospecific nature of the binding of this compound to its target. nih.gov
Positron Emission Tomography (PET) studies in primates further solidified these findings. Following the administration of [76Br]this compound, a notable accumulation of radioactivity was observed in the cortex and striatum. nih.gov Crucially, this accumulation could be displaced by the administration of a non-radioactive mAChR antagonist, dexetimide, bringing the radioactivity levels down to those observed in the cerebellum, a region with a low density of muscarinic receptors. nih.gov This displacement confirms that the radioactivity measured in the cortex and striatum is indeed due to the specific binding of [76Br]this compound to mAChR. nih.gov In contrast, when [76Br]4-bromolevetimide was administered, the radioactivity concentrations in the cortex and striatum were comparable to those in the cerebellum, indicating a lack of specific binding. nih.gov
These preclinical evaluations collectively demonstrate that the radioactivity associated with [76Br]this compound in mAChR-rich brain regions is predominantly target-specific. The use of its inactive enantiomer and displacement studies with a known antagonist are standard pharmacological tools that have successfully validated the specificity of this radiotracer.
Metabolic Stability and Metabolite Identification in Biological Tissues
The assessment of metabolic stability and the identification of metabolites are crucial for the validation of any new radiotracer for PET imaging. nih.gov This is because the PET signal reflects the total radioactivity in a tissue, which includes both the parent radiotracer and any radioactive metabolites that may have formed. nih.gov The presence of radiometabolites that can cross the blood-brain barrier could potentially confound the interpretation of PET images.
Quantification of Unchanged Radiotracer in Brain and Plasma
While specific data on the quantification of unchanged this compound and its metabolites in brain and plasma are not extensively detailed in the provided search results, the general principles of such analyses are well-established in the field of radiopharmaceutical sciences. Typically, this involves collecting blood samples at various time points after the injection of the radiolabeled compound and separating the plasma. nih.gov The brain tissue would also be harvested and homogenized for analysis. nih.gov
High-performance liquid chromatography (HPLC) is a common technique used to separate the parent radiotracer from its metabolites in both plasma and brain homogenates. nih.govnih.gov By measuring the radioactivity associated with each separated component, the fraction of the total radioactivity that corresponds to the unchanged radiotracer can be determined over time. nih.gov This information is vital for the kinetic modeling of PET data, which aims to estimate receptor density and affinity.
For instance, in studies of other PET radiotracers, it has been shown that the percentage of the parent compound in plasma can decrease over time as it is metabolized. nih.gov The rate and extent of this metabolism are key parameters in assessing the tracer's suitability.
Identification of Radiometabolites and Their Distribution
In the context of this compound, identifying its radiometabolites would involve analyzing plasma and tissue samples from preclinical models. The goal is to determine the chemical modifications that have occurred to the parent molecule, such as hydroxylation, demethylation, or conjugation with other molecules. admescope.com
Furthermore, understanding the distribution of these radiometabolites is equally important. nih.gov A key question is whether any of the radiometabolites can cross the blood-brain barrier and accumulate in the brain. If brain-penetrant radiometabolites are present, they could contribute to the PET signal and lead to an overestimation of the target receptor density. nih.gov Therefore, studies are designed to assess the brain-to-plasma ratio of the identified metabolites.
Applications in Neuroimaging Research: Positron Emission Tomography Pet
Development of 4-Bromodexetimide as a PET Radiotracer for mAChR Systems
Dexetimide (B1670337) is a potent and specific antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govsnmjournals.org The development of a radiolabeled version, [76Br]this compound ([76Br]BrDEX), provided a suitable tracer for PET imaging studies of these receptors. nih.govsnmjournals.org The synthesis of [76Br]this compound and its inactive enantiomer, [76Br]4-bromolevetimide, was a significant step, enabling the in vivo investigation of mAChRs. nih.gov
Early research demonstrated that [76Br]BrDEX possesses favorable characteristics for a PET radiotracer. It exhibits a reasonable binding affinity with a dissociation constant (Kd) of 1.9 nM and shows high uptake in mAChR-rich regions of the rat brain, such as the striatum, hippocampus, and cortex. acs.org Conversely, areas with low mAChR density, like the cerebellum, display significantly lower uptake, indicating good specific binding. acs.org These preclinical findings suggested its potential as a useful radioligand for mAChR imaging in humans. acs.org
Subsequent studies in humans have confirmed the utility of [76Br]BrDEX for imaging mAChRs. nih.govsnmjournals.org The tracer has been used to investigate the regional distribution and binding kinetics in various brain regions, providing valuable data on the state of the muscarinic cholinergic system in both healthy and diseased states. nih.govsnmjournals.org
Methodological Considerations for Bromine-76 (B1195326) PET Imaging
The use of Bromine-76 (76Br) as a positron-emitting radionuclide presents unique challenges that require specific methodological considerations to ensure accurate and quantifiable PET images.
Strategies for Correction of Spurious Activity in PET Data
To address the issue of spurious activity from cascade gamma rays, specific correction methods have been developed. One proposed strategy involves a correction applied within the projection space of the data to remove the cascade coincidence signal from two-dimensional (septa-in) datasets. nih.govosti.gov This method aims to isolate and subtract the unwanted signal before image reconstruction. nih.govosti.gov Other approaches have been developed to correct the registered singles count rate for photons that are rejected by the scanner's energy window, which can then be used in standard dead time correction algorithms. ulisboa.pt For instance, multiplying the measured 76Br singles rate by a fixed factor has been shown to result in a more accurate dead time correction. ulisboa.pt These correction techniques are crucial for obtaining quantitatively reliable data from PET studies utilizing 76Br-labeled radiotracers. nih.govosti.govulisboa.pt
Application in Investigating Central Muscarinic Cholinergic Receptor Systems
[76Br]this compound PET has been instrumental in advancing our understanding of the central muscarinic cholinergic system in various research contexts.
Mapping Regional mAChR Distribution in Preclinical Models
Preclinical studies in animals have been fundamental in characterizing the in vivo behavior of [76Br]this compound. Ex vivo biodistribution and in vitro autoradiography in rats have demonstrated high uptake of the tracer in brain regions known to be rich in muscarinic receptors, including the striatum, hippocampus, and cortex. acs.org In contrast, the cerebellum, a region with a low density of mAChRs, showed rapid and steady clearance of the radiotracer. acs.org This differential uptake allows for the effective mapping of the regional distribution of mAChRs within the brain. acs.org For example, in rats, [76Br]-N-methyl-4-bromodexetimide, a derivative, showed significant uptake in the heart, indicating its potential for characterizing cardiac muscarinic receptors, but no uptake was observed in the brain with this specific derivative. google.com
Quantitative Assessment of Receptor Availability in Research Investigations of Neurological Conditions
A significant application of [76Br]this compound PET is the quantitative assessment of mAChR availability in neurological disorders. In a study of patients with medial temporal lobe epilepsy (MTLE), [76Br]BrDEX PET was used to image and quantify muscarinic receptors. snmjournals.org The study found a significant decrease in [76Br]BrDEX uptake in the medial temporal region on the same side as the seizure focus compared to the contralateral side. nih.govsnmjournals.org This finding suggests a disturbance of the cholinergic system in MTLE. snmjournals.org The highest concentrations of radioactivity were observed in the basal ganglia and cortical regions, with lower levels in the white matter, consistent with the known distribution of mAChRs. nih.gov Such quantitative analyses, often enhanced by co-registration with magnetic resonance imaging (MRI), improve the sensitivity of detecting subtle abnormalities in receptor density that may not be apparent through visual inspection alone. nih.gov These studies underscore the value of [76Br]BrDEX PET in investigating the role of muscarinic receptors in the pathophysiology of neurological conditions. nih.govsnmjournals.org
Regional Uptake of [76Br]this compound in a Study of Medial Temporal Lobe Epilepsy
| Brain Region | Mean Uptake (Ipsilateral to Seizure Focus) | Mean Uptake (Contralateral to Seizure Focus) |
| Medial Temporal Region | 1.37 ± 0.28 | 1.46 ± 0.31 |
Note: The uptake values are presented as arbitrary units from the study and show a statistically significant decrease (P < 0.01) in the ipsilateral medial temporal region. nih.govsnmjournals.org
Methodological Frameworks for Kinetic Modeling of Radiotracer Uptake
The quantification of this compound uptake in the brain, as measured by Positron Emission Tomography (PET), relies on the application of sophisticated kinetic modeling frameworks. These mathematical models are essential for translating the raw time-activity data obtained from a dynamic PET scan into meaningful biological parameters that reflect the density and distribution of muscarinic acetylcholine receptors (mAChRs). The primary goal of kinetic modeling in this context is to differentiate between the specific binding of the radiotracer to its target receptors and non-specific binding or free tracer in tissue and blood.
A fundamental concept in PET kinetic modeling is the time-activity curve (TAC) , which represents the concentration of the radiotracer in a specific region of interest over the course of the scan. researchgate.net By analyzing the shape and evolution of these curves, researchers can infer the rates of tracer delivery to the tissue, binding to receptors, and clearance.
Several methodological frameworks can be applied to analyze the kinetic data from a [76Br]this compound PET study. These range from simplified methods to more complex compartmental models.
Compartmental Models:
Compartmental models are a cornerstone of PET kinetic analysis. nih.govfrontiersin.org These models simplify the complex biological system into a series of distinct compartments, between which the radiotracer can move at specific rates. For neuroreceptor imaging, one- and two-tissue compartmental models are commonly employed. snmjournals.orgnih.gov
One-Tissue Compartment Model (1TCM): This model considers the brain tissue as a single compartment. The key parameters are K1, representing the rate of tracer transport from plasma to the tissue, and k2, the rate of transport back from the tissue to the plasma. snmjournals.org
Two-Tissue Compartment Model (2TCM): This is a more refined model that divides the tissue into two compartments: a non-specific binding compartment (CND) and a specific binding compartment (CS). In addition to K1 and k2, this model includes k3, the rate of tracer association with the specific binding sites, and k4, the rate of dissociation from these sites. frontiersin.orgsnmjournals.org The total distribution volume (VT), a measure proportional to the total number of available receptors, can be derived from these rate constants. snmjournals.org
The choice between a 1TCM and a 2TCM often depends on the specific kinetics of the radiotracer. For instance, in the evaluation of other cholinergic receptor tracers like ¹⁸F-XTRA, the 2TCM was found to better predict the regional time-activity curves. snmjournals.org
Graphical Analysis:
Graphical analysis methods offer a more computationally straightforward approach to determining key kinetic parameters without the need to solve complex differential equations. The Logan plot is a widely used graphical method for tracers with reversible kinetics, allowing for the estimation of the total distribution volume (VT). snmjournals.org
Reference Tissue Models:
To circumvent the need for invasive arterial blood sampling to determine the input function (the concentration of the radiotracer in arterial plasma over time), reference tissue models can be employed. nih.gov These models use a brain region devoid of specific receptors as a proxy for the non-specific binding signal. For muscarinic receptor imaging, the cerebellum has often been considered as a potential reference region due to its low density of these receptors. acs.org Simplified reference tissue models (SRTM) can then be used to directly estimate the binding potential (BPND), which is a ratio of the specific binding to the non-specific binding. snmjournals.org
Application to [76Br]this compound:
In a key study involving [76Br]this compound PET in patients with temporal lobe epilepsy, a simplified kinetic analysis was performed. guidetoimmunopharmacology.orgnih.gov Time-activity curves were generated for various brain regions, including the temporal lobes, basal ganglia, and occipital cortex. guidetoimmunopharmacology.org To quantify specific binding, a regional specific uptake index was calculated. This was achieved by using the white matter as a reference region, under the assumption that it contains a negligible density of muscarinic receptors and thus its activity represents only non-specific uptake. nih.gov
The following interactive table presents the regional uptake of [76Br]this compound, expressed as a percentage of the injected dose per liter of tissue, in the contralateral temporal lobe of patients with unilateral temporal lobe epilepsy.
| Brain Region | Mean Uptake (%ID/L) | Standard Deviation |
| Medial Temporal | 1.46 | 0.31 |
| Polar Temporal | 1.49 | 0.31 |
| Lateral Temporal | 1.54 | 0.23 |
This data is derived from a study on patients with temporal lobe epilepsy and represents the uptake in the temporal lobe contralateral to the seizure focus. guidetoimmunopharmacology.org
This methodological approach, while providing valuable insights, represents one of the various kinetic modeling frameworks available for the quantitative analysis of this compound PET data. The choice of the most appropriate model depends on the specific research question, the characteristics of the radiotracer, and the available data. turkupetcentre.net
Structure Activity Relationship Sar Studies for Dexetimide Derivatives
General Principles of SAR in Ligand Design for Muscarinic Receptors
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. For muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs), SAR studies are crucial for designing ligands with desired affinity, selectivity, and efficacy. wikidata.orgnih.gov
The design of ligands targeting mAChRs has historically been challenging due to the high degree of conservation in the orthosteric binding site—the site where the endogenous ligand, acetylcholine (ACh), binds—across all five subtypes (M1-M5). mims.comguidetopharmacology.org This conservation means that ligands designed to bind to this site often lack subtype selectivity, leading to potential side effects. wikidata.org
Key structural features of muscarinic ligands that influence their interaction with the receptor include:
The Quaternary Ammonium (B1175870) Group: This positively charged group is typically essential for binding to a conserved aspartate residue in the orthosteric pocket. guidetopharmacology.org
The Ester Group: While present in acetylcholine, this group is not strictly necessary and can be replaced by other functionalities, such as an ether or ketone, to improve chemical stability. guidetopharmacology.org
The Ethylene Bridge: The length and flexibility of the chain connecting the cationic head and the ester group are critical. Increasing the chain length generally decreases activity. guidetopharmacology.org
Conformational Rigidity: Increasing the conformational flexibility of the core structure can reduce binding affinity compared to more rigid structures. wikidata.org
Early SAR studies led to the development of a vast library of orthosteric ligands, providing significant insights into the structural requirements for receptor activation. wikidata.org However, the quest for subtype-selective compounds has shifted focus towards other strategies.
Influence of Halogenation (Bromination) on Receptor Binding and Selectivity
The introduction of halogen atoms, such as bromine, into a ligand's structure is a common strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. guidetoimmunopharmacology.org Halogenation can influence a ligand's binding affinity, selectivity, and metabolic stability. guidetoimmunopharmacology.orgnih.gov The effect of halogenation is highly dependent on the position and nature of the halogen atom. nih.gov
In the context of dexetimide (B1670337) derivatives, the introduction of a bromine atom to create 4-bromodexetimide has been studied to evaluate its potential as a radiotracer for imaging muscarinic receptors. cenmed.com In vitro binding studies have shown that this compound exhibits nanomolar affinities for the M1, M2, M3, and M4 muscarinic receptor subtypes. cenmed.com
Notably, this compound displays a preferential selectivity for the M1 and M4 subtypes. cenmed.com Saturation analysis using [76Br]this compound with rat cortex membranes, which are rich in M1 receptors, revealed a high affinity with a dissociation constant (Kd) of 1.8 nM. cenmed.com This combined selectivity for M1 and M4 subtypes, which are concentrated in brain regions like the cortex and striatum, makes [76Br]this compound a candidate for specific measurements of these receptor populations in the brain using Positron Emission Tomography (PET). cenmed.comguidetoimmunopharmacology.org
Studies on other muscarinic receptor ligands have also shown that halogenation can enhance binding affinity. For instance, compounds with a halogenated thiophene (B33073) ring demonstrated higher affinity, particularly at M2 receptors, compared to their non-halogenated counterparts. wikipedia.org This enhancement can be attributed to factors like improved hydrophobic interactions within the receptor's binding pocket. guidetoimmunopharmacology.org
Table 1: Binding Affinities (Ki, nM) of this compound for Muscarinic Receptor Subtypes This table is based on data from in vitro competition studies.
| Receptor Subtype | Ki (nM) |
| M1 | Preferential |
| M2 | Nanomolar |
| M3 | Nanomolar |
| M4 | Preferential |
Stereochemical Considerations in Ligand-Receptor Interactions (Dexetimide vs. Levetimide)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug-receptor interactions. science.govnih.gov Biological systems, including receptors, are inherently chiral and can exhibit a high degree of stereoselectivity, meaning they preferentially interact with one enantiomer (a non-superimposable mirror image) over the other. science.gov
The case of dexetimide and its enantiomer, levetimide (B1674941), provides a striking example of this principle at muscarinic receptors. guidetopharmacology.orgnih.gov Dexetimide, the (S)-(+)-enantiomer, is a potent muscarinic antagonist, while levetimide, the (R)-(-)-enantiomer, is pharmacologically almost inactive. nih.govfishersci.com The difference in their affinity for the muscarinic acetylcholine receptor is immense, with dexetimide having a binding affinity that can be up to 10,000 times greater than that of levetimide. nih.gov This large difference is described by a high eudismic ratio, which is the ratio of the potencies of the two enantiomers. nih.gov
This pronounced stereoselectivity implies that all four chemical groups around the chiral center of dexetimide are likely involved in a precise interaction with the receptor's binding site. guidetopharmacology.org When dexetimide (the eutomer, or more active enantiomer) binds, its functional groups align optimally with complementary subsites on the receptor. guidetopharmacology.org In contrast, the spatial arrangement of the same groups in levetimide (the distomer, or less active enantiomer) prevents such a favorable interaction, leading to a dramatic loss of affinity. guidetopharmacology.org
The use of these stereoisomers has been instrumental in receptor binding studies. For example, radiolabeled dexetimide (e.g., [123I]4-iododexetimide) is used to measure total binding to muscarinic receptors, while its inactive enantiomer, [123I]4-iodolevetimide, is used to quantify the non-specific binding component. mims.com Subtracting the non-specific binding from the total binding allows for the determination of specific receptor binding in vivo. mims.com
Rational Design Principles for Novel mAChR Ligands
The challenges of achieving subtype selectivity by targeting the highly conserved orthosteric site of muscarinic acetylcholine receptors (mAChRs) have driven the development of new rational design strategies. wikidata.orgmims.com These modern approaches aim to exploit less conserved regions of the receptors to create more targeted therapeutics. guidetopharmacology.orgfishersci.ca
Key principles in the rational design of novel mAChR ligands include:
Targeting Allosteric Sites: Allosteric sites are binding sites on a receptor that are topographically distinct from the orthosteric site. wikipedia.orgwikipedia.org These sites are generally less conserved across the mAChR subtypes, offering a prime opportunity for designing subtype-selective ligands. guidetopharmacology.orgfishersci.cauni.lu Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and they work by altering the affinity or efficacy of the endogenous ligand. guidetopharmacology.org The discovery of highly subtype-selective allosteric modulators has opened new avenues for drug discovery programs. guidetopharmacology.org
Developing Bitopic Ligands: This approach involves creating hybrid molecules that simultaneously bind to both the orthosteric and an allosteric site. mims.comwikipedia.org The goal is to combine the high affinity often associated with orthosteric ligands with the subtype selectivity conferred by the allosteric interaction. wikipedia.orgwikipedia.org The linker connecting the two pharmacophores is also a critical component, as its length and flexibility can influence the ligand's efficacy and binding kinetics. wikipedia.org
Exploiting Functional Selectivity (Biased Agonism): Ligands can stabilize different conformational states of a receptor, leading to the preferential activation of specific downstream signaling pathways. This phenomenon, known as biased agonism or functional selectivity, offers a way to fine-tune the cellular response to a ligand. wikipedia.org By designing ligands that favor therapeutically relevant signaling cascades while avoiding those that cause adverse effects, it may be possible to develop safer and more effective drugs. guidetopharmacology.org
Utilizing Structural Biology and Computational Modeling: The determination of crystal structures for several mAChR subtypes has provided invaluable, high-resolution insights into the architecture of both orthosteric and allosteric binding sites. mims.comuni.lu This structural information, combined with computational methods like molecular docking and dynamics simulations, enables the prediction of how a ligand will bind and its likely effect on receptor function. newdrugapprovals.orgwikipedia.org This structure-based approach facilitates the rational design and optimization of ligands with desired properties, such as altered efficacy or selectivity. newdrugapprovals.orgmetabolomicsworkbench.org
These advanced design principles are moving the field beyond classical SAR and paving the way for the next generation of highly selective and functionally specific muscarinic receptor modulators.
Future Directions in Muscarinic Cholinergic Receptor Research Using 4 Bromodexetimide
Potential for Advanced Preclinical Applications in Neuropharmacology
4-Bromodexetimide holds significant promise for advancing preclinical neuropharmacological research. Its ability to be radiolabeled, particularly with bromine-76 (B1195326) ([76Br]), allows for non-invasive in vivo imaging of mAChR distribution and density using Positron Emission Tomography (PET). nih.govnih.gov This opens up avenues to investigate the role of these receptors in various disease models.
Preclinical studies using [76Br]this compound have already demonstrated its utility. In rat models, the radiotracer has shown specific uptake in mAChR-rich regions of the brain, such as the cortex, striatum, and hippocampus. nih.govacs.org Furthermore, its binding affinity for different mAChR subtypes has been characterized, showing a preference for M1 and M4 subtypes. nih.gov This selectivity is advantageous for dissecting the specific roles of these receptor subtypes in neurological processes.
Future preclinical applications could involve:
Longitudinal Studies: Tracking changes in mAChR expression over the course of disease progression or in response to therapeutic interventions in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in conditions like epilepsy. nih.govsnmjournals.org
Drug Occupancy Studies: Using [76Br]this compound to determine the extent to which novel therapeutic agents bind to and occupy muscarinic receptors in the living brain. This can aid in optimizing drug dosage and treatment regimens.
Investigating Neurotransmitter Interactions: Exploring the interplay between the cholinergic system and other neurotransmitter systems by observing how manipulations of those systems affect [76Br]this compound binding.
Integration with Multi-Modal Imaging Techniques for Comprehensive Receptor Studies
To gain a more comprehensive understanding of the role of muscarinic receptors in brain function and disease, future research will likely focus on integrating PET imaging with [76Br]this compound with other imaging modalities. nih.gov This multi-modal approach allows for the correlation of receptor-specific information with anatomical and functional data. mdpi.comnih.gov
Key multi-modal integrations include:
PET/MRI: Combining the high-resolution anatomical images from Magnetic Resonance Imaging (MRI) with the functional data from PET scans can provide precise localization of mAChR changes within specific brain structures. nih.govsnmjournals.org This is particularly valuable for studying diseases with focal pathologies, such as temporal lobe epilepsy. nih.gov
PET/fMRI: The integration of PET with functional MRI (fMRI) can reveal the relationship between mAChR density and brain activity. frontiersin.orgresearchgate.netradiologyinfo.org This could help elucidate how alterations in muscarinic signaling contribute to cognitive deficits and other symptoms of neurological disorders.
PET/SPECT: While both are nuclear imaging techniques, combining PET with Single-Photon Emission Computed Tomography (SPECT) can offer complementary information, especially when using different radiotracers to visualize multiple molecular targets simultaneously. nih.govttgimagingsolutions.com
A study on temporal lobe epilepsy has already showcased the power of a multi-modal approach by combining [76Br]this compound PET with MRI and [18F]fluorodeoxyglucose (FDG) PET. nih.govsnmjournals.org This allowed for the correlation of reduced mAChR concentration with anatomical abnormalities and metabolic deficits in the epileptic focus. nih.gov
Development of Next-Generation mAChR Radiotracers Based on this compound Insights
The insights gained from research with this compound are paving the way for the development of new and improved radiotracers for imaging mAChRs. While [76Br]this compound has proven to be a valuable tool, the development of tracers with different properties could further enhance research capabilities.
Future developments may focus on:
Radiolabeling with other isotopes: While bromine-76 has a suitable half-life for PET studies, developing analogues of this compound labeled with other positron emitters like fluorine-18 (B77423) could offer logistical advantages due to the longer half-life of fluorine-18. diva-portal.orgulisboa.pt In fact, a fluorine-18 labeled analog, 4-[18F]FDEX, has already been developed and tested in humans, showing promising results for imaging mAChRs. snmjournals.orgnih.gov
Subtype-selective radiotracers: Building on the knowledge that this compound has preferential affinity for M1 and M4 subtypes, medicinal chemists can design new ligands with even greater selectivity for individual mAChR subtypes. nih.gov This would allow for a more precise investigation of the roles of each subtype in health and disease. mdpi.comnih.govnih.gov
Theranostic agents: The development of theranostic agents, which combine diagnostic and therapeutic capabilities, is a growing area of interest. It may be possible to develop derivatives of this compound that can not only image but also deliver a therapeutic payload to cells expressing specific muscarinic receptors.
The continued exploration of this compound and the development of related compounds will undoubtedly lead to a deeper understanding of the complexities of the muscarinic cholinergic system and its involvement in a wide range of neurological disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromodexetimide, and how can purity be validated?
- Methodological Answer : Begin with bromination of dexetimide precursors using brominating agents (e.g., NBS or HBr under controlled conditions). Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization. Validate purity using NMR (ensure absence of unreacted starting material or byproducts) and high-resolution mass spectrometry (HRMS) for molecular confirmation. For reproducibility, document solvent ratios, temperature, and reaction time in detail .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer : Cross-reference data with published spectra of structurally similar brominated compounds. If inconsistencies arise, re-examine sample preparation (e.g., solvent purity, concentration) and instrument calibration. Use deuterated solvents for NMR to avoid interference. For unresolved conflicts, replicate synthesis and characterization under standardized conditions, and report deviations transparently .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer : Follow acute toxicity mitigation measures:
- Skin contact : Wash immediately with soap/water for ≥15 minutes; use PPE (gloves, lab coats).
- Inhalation : Work in fume hoods with proper ventilation.
- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal.
Document all incidents and report to institutional safety committees .
Advanced Research Questions
Q. How can mechanistic studies resolve conflicting reports on this compound’s biological activity?
- Methodological Answer : Design dose-response experiments across multiple cell lines or animal models to identify concentration-dependent effects. Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolic pathways. Compare results with structural analogs (e.g., non-brominated dexetimide) to isolate bromine’s role. Perform statistical meta-analyses of prior studies to identify confounding variables (e.g., solvent choice, assay type) .
Q. What strategies are effective for reconciling contradictory in vitro vs. in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in vivo using LC-MS/MS.
- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect active/inactive metabolites.
- Disease model alignment : Ensure in vitro models (e.g., cell lines) physiologically mirror in vivo conditions (e.g., hypoxia, pH).
Discrepancies may arise from metabolic instability or off-target effects in complex systems .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Variable selection : Systematically modify substituents (e.g., halogens, alkyl groups) while retaining the core scaffold.
- Assay standardization : Use identical enzymatic/biological assays (e.g., IC₅₀ measurements) across analogs.
- Data normalization : Express activity relative to a positive control (e.g., known inhibitors) to minimize inter-assay variability.
Include 3D-QSAR modeling to predict steric/electronic contributions .
Data Analysis and Reporting
Q. How should researchers address reproducibility challenges in this compound studies?
- Methodological Answer :
- Detailed protocols : Publish full synthetic procedures, including solvent batches and equipment models.
- Raw data sharing : Deposit spectra, chromatograms, and biological assay curves in open-access repositories (e.g., Zenodo).
- Negative results : Report failed experiments (e.g., unsuccessful crystallization attempts) to guide future work.
Follow CONSORT guidelines for in vivo studies .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves to calculate LD₅₀/LC₅₀ values using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare toxicity across dose groups; adjust for multiple comparisons (e.g., Bonferroni).
- Uncertainty quantification : Report confidence intervals for LD₅₀ and use bootstrap resampling for small sample sizes .
Tables for Key Data
| Characterization Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H/¹³C NMR | Solvent peaks, coupling constants (J) | |
| HRMS | Mass accuracy (<3 ppm), isotopic pattern | |
| HPLC-PDA | Retention time, UV λmax for purity |
| Data Conflict Resolution | Recommended Action | Reference |
|---|---|---|
| Spectral discrepancies | Replicate under standardized conditions | |
| Biological activity variance | Cross-validate assays and models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
